alcaligin E
Description
Properties
CAS No. |
159074-16-5 |
|---|---|
Molecular Formula |
C6H5FS2 |
Synonyms |
alcaligin E |
Origin of Product |
United States |
Biosynthetic Pathways of Alcaligin E
Genetic Basis of Alcaligin (B1254814) E Production
The blueprint for constructing alcaligin E is encoded within the bacterial chromosome. The genes responsible for its synthesis and transport are not scattered randomly but are organized into a functional unit, allowing for coordinated expression.
Identification and Characterization of Putative Gene Clusters in Alcaligenes eutrophus CH34
In Alcaligenes eutrophus CH34 (now reclassified as Cupriavidus metallidurans CH34), genetic studies have successfully identified the location of the genes essential for this compound biosynthesis. Through transposon mutagenesis, researchers pinpointed a specific 20-kb region on the chromosome that houses the genes for both the synthesis of this compound and the production of its corresponding ferric iron-alcaligin E receptor. nih.govresearchgate.net This clustering is a common and efficient strategy in bacteria for managing the production of related proteins.
This gene cluster is situated near the cys-232 locus on the chromosome. nih.govresearchgate.net A key gene identified within this cluster is aleB, which encodes the outer membrane receptor protein responsible for recognizing and transporting the iron-laden this compound complex into the cell. nih.govresearchgate.net The discovery that genes for both synthesis and transport are co-located underscores the integrated nature of the iron acquisition system. nih.gov While the full annotation of the this compound (ale) gene cluster in A. eutrophus CH34 is not as complete as the analogous alc cluster in Bordetella species, the fundamental organization is evident.
Table 1: Key Genes Identified in the A. eutrophus CH34 this compound System
| Gene Name | Proposed Function | Organism | Reference |
| aleB | Ferric iron-alcaligin E outer membrane receptor | A. eutrophus CH34 | nih.govresearchgate.net |
| ale genes (general) | Genes involved in this compound biosynthesis | A. eutrophus CH34 | nih.gov |
Transcriptional and Translational Regulation of Biosynthetic Genes
The expression of this compound biosynthetic genes is a highly regulated process, primarily governed by the availability of iron. This regulation ensures that the bacterium only expends energy producing the siderophore when it is most needed. While detailed regulatory mechanisms in A. eutrophus CH34 are still being fully elucidated, extensive research in Bordetella species, which produce the closely related siderophore alcaligin, provides a well-characterized model.
In Bordetella, the regulatory system involves two key proteins:
Fur (Ferric Uptake Regulator): This protein acts as a global repressor. In iron-replete conditions, Fur binds to Fe²⁺ and then to a specific DNA sequence (the "Fur box") in the promoter region of the alcaligin biosynthesis (alc) operon, blocking transcription. nih.govnih.gov When iron levels are low, Fur cannot bind DNA, and the repression is lifted.
AlcR: This protein is a transcriptional activator and a member of the AraC family of regulators. nih.govnih.gov For the alc genes to be fully expressed even after Fur repression is lifted, AlcR must be active. AlcR's activity is dependent on the presence of alcaligin itself, which acts as an inducer. nih.gov This creates a positive feedback loop where a small amount of alcaligin promotes the synthesis of more alcaligin. nih.gov
This dual-control system, a global iron-dependent repressor (Fur) and a specific siderophore-dependent activator (AlcR), allows for precise control over alcaligin production. It is highly probable that a similar Fur-mediated repression and a potential activator-driven expression system governs the ale genes in A. eutrophus CH34.
Enzymatic Steps in this compound Biosynthesis
The assembly of this compound from basic metabolic building blocks is a multi-step process catalyzed by a series of dedicated enzymes.
Proposed Mechanistic Roles of Key Enzymes
Based on genetic and biochemical studies, primarily in Bordetella, the functions of several key enzymes in the alcaligin biosynthesis pathway have been proposed. The genes encoding these enzymes, alcA, alcB, alcC, alcD, and alcE, are organized in an operon. nih.govnih.gov
Ornithine Decarboxylase (Odc): The pathway begins with the amino acid ornithine. The enzyme ornithine decarboxylase, encoded by the odc gene, catalyzes the conversion of ornithine to putrescine (1,4-diaminobutane). asm.org This initial step provides the core diamine backbone of the alcaligin molecule.
Putrescine Hydroxylase (not fully characterized): The putrescine molecule undergoes hydroxylation, a critical step for creating the iron-chelating hydroxamate groups.
AlcB: This enzyme is believed to catalyze the N-acylation of N-hydroxyputrescine. It likely uses succinyl-CoA, an intermediate from the Krebs cycle, to attach a succinyl group to the hydroxylamine (B1172632) group of the modified putrescine. acs.org
AlcC: The AlcC enzyme shows sequence similarity to aerobactin (B1664392) biosynthesis enzyme IucC. nih.gov It is involved in the subsequent steps of assembling the acylated precursors into the final macrocyclic structure of alcaligin.
AlcD and AlcE: The precise roles of AlcD and AlcE are less defined, but their location within the operon strongly suggests their involvement in biosynthesis. nih.govnih.gov AlcE has similarity to iron-sulfur-containing dioxygenases, hinting at a potential role in one of the hydroxylation or oxidation steps of the pathway. nih.gov
Precursor Incorporation and Metabolic Flux Analysis
The biosynthesis of this compound draws from primary metabolism for its building blocks. Research has definitively identified key precursors that are incorporated into the final structure:
Ornithine/Putrescine: Studies using mutants defective in alcaligin production demonstrated that the addition of putrescine to the culture medium could restore siderophore synthesis, confirming that putrescine, derived from the decarboxylation of ornithine, is an essential precursor. asm.org
Succinyl-CoA: The succinate (B1194679) moieties that link the two putrescine-derived halves of the alcaligin molecule are supplied from the central metabolic pool in the form of succinyl-CoA. acs.org
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. wikipedia.org By using isotopically labeled substrates, such as ¹³C-glucose, MFA can trace the flow of carbon atoms through various metabolic pathways and determine the amount of precursor being channeled towards a specific product. nih.govnih.gov While MFA has been widely applied to optimize the production of biofuels and other biochemicals, specific studies applying comprehensive MFA to quantify the metabolic flux towards this compound biosynthesis in A. eutrophus CH34 have not been extensively reported in the available literature. Such an analysis could precisely quantify the metabolic cost of siderophore production and identify potential bottlenecks in the precursor supply pathways, offering targets for metabolic engineering. mdpi.com
Environmental and Cellular Regulation of this compound Production
The production of this compound is tightly controlled by the cell in response to specific environmental cues, ensuring its synthesis is initiated only under conditions of iron scarcity.
The primary environmental signal that triggers this compound production is iron limitation . asm.orgacs.org In environments where free iron is abundant, the synthesis of the siderophore is repressed to conserve cellular energy and resources. Conversely, when iron is scarce, the biosynthetic machinery is activated to produce this compound for iron scavenging.
In addition to iron, the presence of other heavy metals can influence the physiology of A. eutrophus CH34, a bacterium known for its resistance to multiple heavy metals like cadmium, zinc, and nickel. researchgate.netresearchgate.net While the direct effect of these metals on the transcriptional regulation of this compound genes is not fully detailed, some studies suggest that siderophore production can be induced by heavy metals, potentially as a mechanism to chelate and detoxify these metals or as a response to metal-induced stress that may interfere with iron homeostasis. ijcmas.com
The cellular regulatory network translates these environmental signals into a genetic response. As described in section 2.1.2, this involves the interplay of repressor proteins like Fur , which senses intracellular iron levels, and activator proteins like AlcR , which responds to the presence of the siderophore itself in a positive feedback mechanism. nih.govnih.gov This ensures a swift and robust response to iron starvation while preventing unnecessary production when the essential metal is readily available.
Iron-Dependent Regulatory Networks
The biosynthesis of this compound is intricately regulated by the availability of iron, a critical nutrient for bacterial survival and pathogenesis. This regulation occurs through a sophisticated, multi-layered network of proteins that sense intracellular iron levels and modulate the expression of the alcaligin biosynthesis (alc) genes accordingly. The primary control mechanism is a global negative repression system mediated by the Ferric Uptake Regulator (Fur) protein, which is further refined by a specific positive feedback loop involving the transcriptional regulator AlcR.
Under conditions where iron is plentiful, the Fur protein, in complex with its corepressor ferrous iron (Fe²⁺), functions as a transcriptional repressor. nih.gov This Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes. asm.orgnih.gov This binding physically obstructs the transcriptional machinery, effectively shutting down the expression of the alc operon and preventing the synthesis of this compound. asm.orgasm.org
Conversely, when iron is scarce—a condition frequently encountered by bacteria within a host organism—the Fur protein is unable to bind iron and remains inactive. researchgate.net This inactivation lifts the repression on the alc gene cluster, allowing for a basal level of transcription to begin. nih.gov
However, for a robust response to iron starvation, a second layer of regulation is required. This is orchestrated by the AlcR protein, an AraC-type transcriptional activator. nih.govnih.gov The gene encoding this regulator, alcR, is located within the alcaligin gene cluster and is itself controlled by Fur. nih.govasm.orgnih.gov The activation of the alc genes to their maximum level is dependent on AlcR. nih.govasm.org
A key feature of this regulatory system is a positive autogenous control circuit. nih.gov AlcR-mediated transcriptional activation requires the alcaligin siderophore itself to act as an inducer. nih.gov This creates a powerful positive feedback loop: the initial small amount of alcaligin produced upon derepression by Fur binds to AlcR, which then dramatically upregulates the transcription of the alc biosynthesis and transport genes. nih.gov This mechanism allows the bacterium to rapidly amplify its siderophore production in response to both iron limitation and the presence of its own siderophore, ensuring an efficient iron acquisition strategy. nih.gov This dual control system, combining global negative regulation by Fur with specific positive auto-induction by AlcR and alcaligin, allows the cell to finely coordinate its response to environmental and intracellular iron signals. nih.gov
Table 1: Key Regulatory Proteins in this compound Biosynthesis
| Regulator | Type | Function in Relation to this compound Biosynthesis | Condition of Activity |
| Fur | Global Transcriptional Repressor | Represses the alc operon by binding to its promoter. | Active in high iron conditions. |
| AlcR | Specific Transcriptional Activator (AraC-family) | Promotes maximal transcription of the alc operon. | Active in low iron conditions; requires alcaligin as an inducer. nih.govnih.gov |
Influence of Other Nutrient Availability on Biosynthesis
While iron concentration is the principal trigger for this compound production, the actual synthesis of the molecule is fundamentally dependent on the availability of specific metabolic precursors derived from other nutrient pathways, primarily those of nitrogen and carbon.
A crucial building block for this compound is putrescine (1,4-diaminobutane). psu.eduasm.org Research has established that putrescine is an essential precursor in Bordetella species. psu.edu This diamine is produced from the amino acid ornithine through a decarboxylation reaction catalyzed by the enzyme ornithine decarboxylase, which is encoded by the odc gene. nih.govpsu.edu Consequently, the availability of ornithine, an intermediate in amino acid metabolism, directly impacts the cell's capacity to synthesize this compound. Studies on mutants lacking ornithine decarboxylase activity have shown that their inability to produce alcaligin can be chemically restored by supplementing the growth medium with putrescine, confirming its role as a direct precursor. psu.eduasm.org
Furthermore, in some bacteria like Bordetella bronchiseptica, this compound synthesis is also subject to control by broader regulatory networks that respond to other signals. The BvgAS two-component system, a global regulator of virulence factors in Bordetella, can repress alcaligin production. nih.gov Interestingly, this repression can be modulated by the concentration of magnesium sulfate (B86663) in the environment, indicating an additional layer of nutritional influence on the expression of this iron acquisition system. nih.gov
Table 2: Essential Precursors for this compound Biosynthesis
| Precursor | Type of Molecule | Metabolic Origin | Role in this compound Structure |
| Putrescine | Diamine | Derived from the amino acid ornithine via the enzyme ornithine decarboxylase. psu.edu | Forms the backbone of the this compound molecule. |
| Succinyl-CoA | Acyl-CoA | Intermediate of the Citric Acid (Krebs) Cycle. embl-heidelberg.de | Acylates the precursor molecule during synthesis. embl-heidelberg.de |
Molecular Mechanisms of Metal Acquisition and Interaction Mediated by Alcaligin E
Coordination Chemistry of Alcaligin (B1254814) E with Ferric Iron
Alcaligin E's ability to acquire iron is rooted in its capacity to form stable complexes with ferric ions.
Ligand Structure and Iron(III) Binding Sites of Phenolate (B1203915) Type Siderophores
This compound is characterized as a phenolate-type siderophore, although sources also describe it as a macrocyclic dihydroxamate. researchgate.netnih.govnih.govacs.org Phenolate siderophores, in general, utilize phenolate groups for iron binding. However, this compound specifically employs hydroxamate moieties for chelating iron. mdpi.com The structure of alcaligin is preorganized for metal ion binding. acs.org
Thermodynamic and Kinetic Parameters of Ferric-Alcaligin E Complex Formation
Here is a table summarizing some thermodynamic parameters for alcaligin's interaction with Fe(III):
| Parameter | Value | Conditions | Citation |
| log KFeL | 23.5(2) | Stepwise formation constant | acs.org |
| log KM₂L₃ | 17.7(2) | Stepwise formation constant | acs.org |
| log β₂₃₀ | 64.7(1) | Overall formation constant (2:3 complex) | acs.org |
| log β₂₂₋₄ | 16.7(2) | Overall formation constant (2:2 complex) | acs.org |
| log Kₐ₁ (protonation) | 9.42(5) | Protonation constant | acs.org |
| log Kₐ₂ (protonation) | 8.61(1) | Protonation constant | acs.org |
| log KFe³⁺L | 37 | At physiological pH (approximate) | asm.org |
| E₁/₂ (vs NHE) | -446 mV | Above pH 9 (Fe(III) complex redox potential) | researchgate.netcapes.gov.br |
Transport Systems for Ferric-Alcaligin E Uptake
Once the ferric-alcaligin E complex is formed in the extracellular environment, specific transport systems are required to move it across the bacterial cell envelope.
Molecular Characterization of the aleB Gene and its Ferric-Alcaligin E Receptor
In Alcaligenes eutrophus CH34, the aleB gene encodes the ferric iron-alcaligin E receptor. researchgate.netnih.govnih.gov Studies using aleB mutants showed significantly reduced uptake of ⁵⁹Fe in the presence of this compound, indicating the gene's involvement in the transport of the ferric-alcaligin E complex across the membrane. researchgate.netnih.govnih.gov The aleB gene has been cloned, and its putative amino acid sequence exhibits strong similarity to other ferric iron-siderophore receptor proteins. researchgate.netnih.govnih.gov The genes involved in this compound biosynthesis and its receptor are clustered in a specific region on the A. eutrophus CH34 chromosome. researchgate.netnih.govnih.gov In Bordetella pertussis, the outer membrane transporter for ferric alcaligin is FauA, a TonB-dependent receptor. researchgate.netnih.govasm.orgresearchgate.net FauA is a 79-kDa protein whose expression is regulated by iron. nih.govasm.org
Mechanistic Insights into Outer Membrane Transport of Ferric-Siderophore Complexes
In Gram-negative bacteria, the transport of ferric-siderophore complexes across the outer membrane is typically mediated by TonB-dependent transporters (TBDTs). researchgate.netresearchgate.netnih.govpnas.org These receptors are embedded in the outer membrane and specifically bind to the ferric-siderophore complex. researchgate.netresearchgate.netnih.govpnas.org The transport across the outer membrane is an active process that requires energy. researchgate.netresearchgate.netnih.govpnas.org TBDTs, like FauA for ferric alcaligin, often consist of a β-barrel that spans the outer membrane and a plug domain located inside the barrel. nih.govpnas.org The plug domain is involved in binding the siderophore and interacting with the energy-transducing complex in the inner membrane. nih.gov
Energy Transduction Pathways Powering this compound Transport
The active transport of ferric-alcaligin E across the outer membrane by TBDTs is energized by the proton motive force (PMF) across the inner membrane. researchgate.netresearchgate.netnih.govpnas.orgbac-lac.gc.ca This energy is transduced from the inner membrane to the outer membrane transporter via a complex of inner membrane proteins consisting of TonB, ExbB, and ExbD. researchgate.netresearchgate.netnih.govpnas.orgbac-lac.gc.ca The TonB protein interacts with a conserved sequence on the TBDT, known as the TonB box, to facilitate energy transfer. researchgate.netnih.gov This energy coupling is essential for the TBDT to transport the ferric-siderophore complex into the periplasm. researchgate.netresearchgate.netnih.govpnas.orgbac-lac.gc.ca Following translocation across the outer membrane, the ferric iron is further transported into the cytoplasm by periplasmic binding proteins and ATP-binding cassette (ABC) transporters located in the cytoplasmic membrane. nih.govnih.govpnas.orgwikipedia.org The expression of alcaligin biosynthesis and transport genes, including the receptor, is regulated in response to iron availability, often involving the Fur repressor and positive regulators like AlcR, which responds to alcaligin itself as an inducer. nih.govasm.orgasm.orgnih.gov
Intracellular Iron Mobilization and Release from this compound Complexes
Upon internalization into the bacterial cell, the ferric-alcaligin E complex must undergo a process that leads to the release of the bound iron. This is necessary because iron in the ferric state (Fe³⁺) is tightly bound by siderophores like this compound, and direct utilization of the complex is often not feasible. The intracellular environment provides specific conditions and enzymatic machinery to facilitate this release.
Strategies for Dissociation of Ferric-Alcaligin E Complexes
Dissociation of ferric-siderophore complexes, including those formed with this compound, can occur through several strategies within the cell. One primary mechanism involves the reduction of the ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) biorxiv.orgwikipedia.org. Ferrous iron has a significantly lower affinity for hydroxamate siderophores like this compound compared to ferric iron, which promotes the dissociation of the complex and the release of Fe²⁺ wikipedia.orgnih.gov.
Studies on the dissociation kinetics of ferric-alcaligin complexes have investigated the mechanisms involved. Proton-driven ligand dissociation has been observed, and for dihydroxamate siderophores like alcaligin, multiple reaction paths may be involved nih.gov. The preorganization of the alcaligin siderophore can influence the efficiency of these dissociation pathways nih.gov.
Another strategy for iron release can involve the degradation of the siderophore ligand itself nih.govresearchgate.net. Enzymatic cleavage of the siderophore backbone can disrupt the complex and free the iron.
Enzymatic Reduction and Ligand Degradation for Iron Release
Enzymatic reduction of the ferric iron within the this compound complex is a key mechanism for intracellular iron release. This process is typically catalyzed by ferric-siderophore reductases biorxiv.org. These enzymes facilitate the conversion of Fe³⁺ to Fe²⁺, leading to the dissociation of the now lower-affinity ferrous iron from this compound biorxiv.orgwikipedia.orgnih.gov. While the precise enzymes responsible for reducing ferric-alcaligin E in all organisms are not fully characterized, the general principle of enzymatic reduction as a means of iron release from hydroxamate siderophores is well-established nih.gov.
Ligand degradation, mediated by specific enzymes, represents an alternative or complementary pathway for iron release. This involves the enzymatic hydrolysis or breakdown of the this compound molecule, which liberates the bound iron nih.gov. The specific enzymes involved in this compound degradation for iron release can vary depending on the microorganism.
Interactions of this compound with Other Metal Ions
Beyond its primary role in iron acquisition, this compound has been shown to interact with other metal ions, influencing their cellular availability and potentially contributing to metal detoxification.
Effects on Cadmium Bioavailability and Chelation
This compound has been observed to interact with cadmium (Cd), affecting its bioavailability and toxicity in microorganisms such as Alcaligenes eutrophus CH34 nih.govresearchgate.net. Studies have shown that the presence of this compound can decrease the bioavailability of Cd, leading to stimulated growth of A. eutrophus in the presence of this heavy metal nih.govresearchgate.net. This effect is attributed to the interaction between this compound and Cd, which can alter the morphology of precipitated Cd crystals nih.gov.
While this compound can chelate Cd, studies have indicated that this interaction might not significantly influence the cellular concentration of Cd through direct uptake of a Cd-alcaligin E complex nih.gov. Instead, the effect on bioavailability might involve extracellular chelation or alteration of Cd speciation in the environment, making it less accessible or toxic to the cell nih.gov.
Multi-Metal Sequestration and Detoxification Mechanisms
Siderophores, including this compound, are known to interact with a range of metal cations beyond iron wikipedia.orgmdpi.com. This multi-metal binding capacity can contribute to detoxification mechanisms in metal-contaminated environments mdpi.comunigoa.ac.inresearchgate.net. By chelating toxic heavy metals, this compound can sequester them in the extracellular environment or within the cell, reducing their free concentration and preventing them from interfering with essential cellular processes mdpi.comfrontiersin.org.
The sequestration of heavy metals by siderophores can be part of a broader microbial strategy for metal tolerance and bioremediation unigoa.ac.inresearchgate.neteeer.org. While the primary function of this compound is iron acquisition, its ability to bind other metals like cadmium, lead (Pb), and chromium (Cr) suggests a role in mitigating the toxicity of these elements mdpi.comresearchgate.net. This multi-metal sequestration can occur through direct chelation by this compound or potentially through indirect mechanisms involving the siderophore system.
Biological Roles and Ecological Significance of Alcaligin E
Role in Microbial Fitness and Survival
Promotion of Bacterial Growth under Iron-Limiting Conditions
Alcaligin (B1254814) E functions by binding to ferric iron in the environment, forming a soluble complex that can then be transported back into the bacterial cell. researchgate.netnih.govwikipedia.org This process is critical for bacteria living in iron-scarce conditions. Studies on Alcaligenes eutrophus CH34 have shown that alcaligin E production is induced in response to iron limitation. researchgate.netnih.gov this compound has been demonstrated to promote the growth of siderophore-deficient A. eutrophus mutants under iron-restricted conditions, highlighting its direct role in iron acquisition for growth. researchgate.netnih.govresearchgate.netnih.gov Similarly, in Bordetella pertussis, alcaligin production is increased under iron starvation stress conditions, and this siderophore system is crucial for successful host colonization where iron is sequestered by host proteins. nih.govoup.com
The effectiveness of this compound in promoting growth under iron limitation is linked to the presence of specific transport systems that facilitate the uptake of the ferric-alcaligin E complex. For instance, in A. eutrophus CH34, the aleB gene encodes a ferric iron-alcaligin E receptor protein essential for the transport of the complex across the bacterial membrane. researchgate.netnih.govnih.gov
Competitive Strategies for Iron Acquisition in Environmental Niches
The production and utilization of siderophores like this compound provide a competitive advantage to microorganisms in environments where iron is a limiting resource. By secreting high-affinity iron chelators, bacteria can effectively scavenge available iron, making it less accessible to competing microorganisms that may not produce or utilize the same siderophore. wikipedia.orgresearchgate.netresearchgate.net This competitive strategy is particularly important in complex microbial communities found in soil, water, and host environments. dcu.ieasm.org
In host environments, pathogenic bacteria like Bordetella pertussis utilize this compound to acquire iron from host iron-binding proteins such as lactoferrin and transferrin. nih.govoup.com This ability to assimilate host iron using the alcaligin siderophore system is vital for their ecological fitness during infection and plays a significant role in the early stages of colonization. nih.gov The expression of iron acquisition genes, including those for siderophore production and uptake, is often a transcriptional signature of the host microenvironment. nih.gov
Functional Divergence and Phenotypic Effects
While the primary role of this compound is iron acquisition, research indicates that siderophores can have broader impacts on microbial physiology and interactions. frontiersin.org
Analysis of Growth Inhibition in Specific Alcaligenes eutrophus Mutants
Studies on Alcaligenes eutrophus CH34 have revealed unexpected phenotypic effects of this compound in certain mutant strains. While this compound generally promotes the growth of siderophore-deficient mutants under iron limitation, the growth of a specific siderophore-deficient mutant, AE1152 (obtained by Tn5-Tc mutagenesis), was completely inhibited by the addition of this compound. researchgate.netnih.govnih.gov This mutant was found to have an inactivation in the aleB gene, which encodes the ferric iron-alcaligin E receptor. researchgate.netnih.govnih.gov The reduced growth and significantly reduced ⁵⁹Fe uptake in the presence of this compound in the AE1152 mutant indicate that the inability to properly transport the ferric-alcaligin E complex can be detrimental, potentially due to the accumulation of the complex or interference with other cellular processes. researchgate.netnih.govnih.gov This highlights the importance of the coordinated synthesis and transport of siderophores for microbial fitness.
Impact on Microbial Physiology Beyond Iron Acquisition
Beyond its role in iron uptake, this compound and other siderophores can have additional effects on microbial physiology. Some siderophores have been shown to interact with other metal ions, potentially influencing their bioavailability and toxicity. frontiersin.orgnih.gov For instance, this compound produced by A. eutrophus CH34 has been shown to interact with cadmium (Cd), affecting its bioavailability and toxicity. nih.gov The addition of this compound stimulated the growth of an this compound-deficient A. eutrophus derivative in the presence of Cd, suggesting a protective effect against heavy metal toxicity. nih.gov While Cd uptake studies did not show a direct influence of this compound on cellular Cd concentration, the siderophore altered the morphology of precipitated Cd crystals. nih.gov These findings suggest that this compound may provide protection against heavy metal toxicity in addition to its primary function in iron supply. nih.gov
Siderophores can also be involved in signaling or modulating the activity of other microorganisms, contributing to complex interactions within microbial communities. frontiersin.orgmdpi.comharvard.edu
Ecological Dynamics and Biogeochemical Cycling
Siderophores like this compound play a role in broader ecological dynamics and biogeochemical cycles, particularly the iron cycle. plymouth.ac.uktheamazonwewant.orggeomar.de By solubilizing and mobilizing iron from minerals and other environmental sources, siderophores influence the distribution and availability of iron in various ecosystems, including soil, aquatic environments, and host organisms. wikipedia.orgoup.com This mobilization of iron can impact the productivity and community structure of microbial populations, as well as influence interactions between microorganisms and other organisms, such as plants. oup.comnjfu.edu.cn
In soil environments, microbial siderophores can enhance the availability of iron for plants, contributing to plant nutrition and growth. oup.com The interaction between microbial siderophores and heavy metals also has ecological implications, potentially influencing the fate and transport of these metals in the environment. nih.gov
The production and activity of siderophores are influenced by environmental factors, including pH, oxygen levels, and the presence of competing microorganisms. asm.orgresearchgate.net These factors can affect the efficiency of iron acquisition and the broader ecological impact of siderophores. Understanding the ecological dynamics of this compound and other siderophores is crucial for comprehending microbial interactions, nutrient cycling, and the health of various ecosystems.
Contribution to Iron Solubilization and Cycling in Ecosystems
Iron is a crucial element for most life forms, involved in various metabolic processes such as respiration and DNA synthesis. biorxiv.orgnih.gov However, in many aerobic environments, particularly in neutral to alkaline soils and marine surface waters, iron exists predominantly in the insoluble ferric (Fe3+) form, making it largely unavailable to microorganisms. mdpi.combiorxiv.orgnih.gov Siderophores like this compound play a critical role in overcoming this limitation by binding to Fe3+ ions, thereby increasing their solubility and facilitating their transport into the cell. mdpi.comresearchgate.netbiorxiv.org
This compound production has been observed in various bacteria, including Alcaligenes eutrophus (now known as Cupriavidus necator) CH34 and Bordetella species such as Bordetella pertussis and Bordetella bronchiseptica. researchgate.netasm.orgnih.govasm.orgnih.gov In Alcaligenes eutrophus CH34, this compound production is induced under iron-limited conditions and promotes the uptake of 59Fe by iron-limited cells. researchgate.netasm.orgnih.gov This highlights its direct involvement in acquiring iron from the environment.
Research on Alcaligenes eutrophus CH34 also suggests a potential link between siderophore production, including this compound, and the solubilization of precipitated heavy metals, hinting at a broader role in metal cycling and resistance in contaminated environments. researchgate.netnih.gov
Inter-Species Iron Exchange and Siderophore Piracy
Siderophores, once secreted into the environment, can be considered "public goods" as they can be utilized by other microorganisms besides the producer. acs.org This can lead to complex interactions, including inter-species iron exchange and siderophore piracy. researchgate.netnih.govacs.org
Siderophore piracy, also known as "cheating," occurs when a microorganism benefits from the siderophores produced by another organism by having the necessary receptors to take up the ferric-siderophore complex without expending energy on siderophore biosynthesis. researchgate.netbiorxiv.orgacs.org This can provide a competitive advantage, particularly in iron-scarce environments. researchgate.netbiorxiv.orgnih.gov
Studies on Alcaligenes eutrophus CH34 have shown that while this strain produces this compound and has a specific receptor (AleB) for the ferric-alcaligin E complex, it can also utilize heterologous siderophores produced by other bacterial and fungal species. researchgate.netasm.orgnih.gov This indicates that A. eutrophus CH34 is capable of siderophore piracy, utilizing siderophores it did not produce itself to acquire iron. researchgate.netasm.orgnih.gov Interestingly, A. eutrophus CH34 did not utilize pyochelin, another phenolate-type siderophore, suggesting specificity in the uptake of heterologous siderophores despite their structural similarities. researchgate.netasm.orgnih.gov
Conversely, the ability to produce a unique or less commonly recognized siderophore, or to have highly specific uptake systems, can be a strategy to avoid piracy and ensure that the iron acquired benefits primarily the producing organism. biorxiv.org The presence of a dedicated ferric iron-alcaligin E receptor, AleB, in Alcaligenes eutrophus CH34 suggests a mechanism for efficient and specific uptake of its own siderophore. researchgate.netasm.orgnih.gov
In Bordetella species, alcaligin-mediated iron acquisition is crucial for growth and survival, particularly in the iron-limited environment of a host during infection. asm.orgnih.gov The Bordetella alcaligin system involves biosynthesis genes (alcABCDER), an export system (alcS), and a specific outer membrane receptor (FauA) for ferric alcaligin uptake. asm.orgnih.govnih.gov The importance of this specific uptake system is highlighted by the significant impact on the in vivo growth and survival of B. pertussis mutants lacking the fauA gene. asm.orgnih.gov While the provided information focuses on the importance of alcaligin for Bordetella's own iron acquisition in the host context, the existence of specific receptors like FauA and AleB in different bacteria that produce or utilize this compound underscores the specificity involved in siderophore uptake and the potential for both targeted iron acquisition and participation in, or avoidance of, siderophore piracy in microbial communities. researchgate.netasm.orgnih.govasm.orgnih.gov
The ability of some bacteria to utilize a range of siderophores, including this compound, produced by other species highlights the dynamic nature of microbial competition and cooperation for iron in diverse ecological niches. researchgate.netbiorxiv.orgnih.gov
Structural and Analytical Characterization of Alcaligin E
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for confirming the molecular structure, determining the conformation, and analyzing the coordination environment of alcaligin (B1254814) E and its complexes.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and molecular weight of alcaligin E. Studies have utilized techniques such as high-resolution liquid secondary ion mass spectrometry to determine the accurate mass of the protonated siderophore. asm.org For the desferri-siderophore (iron-free), an accurate mass measurement yielded an m/z value of 405.200 for the singly protonated molecule, consistent with the molecular formula C₁₆H₂₈N₄O₈ and a molecular weight of 404. psu.eduasm.orgchemsrc.com Fragment ions observed in tandem mass spectrometry provide further structural information, arising from characteristic bond cleavages within the molecule. asm.org Electrospray ionization-mass spectrometry (ESI-MS) has also been employed in speciation studies of alcaligin and its Fe(III) complexes in aqueous solution, providing information on the stoichiometry of the complexes formed. researchgate.netacs.org HRMS data has confirmed that dihydroxamate siderophores like alcaligin can complex with trivalent metal ions such as Fe, Al, and Ga. researchgate.net
Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is essential for elucidating the detailed structure and conformational properties of this compound in solution. Comparison of the ¹H NMR spectra of purified alcaligin from bacterial sources with that of authentic alcaligin has confirmed their identity. asm.org NMR data provides information about the different proton environments within the molecule, allowing for the assignment of specific signals to different parts of the alcaligin structure. asm.orglookchem.com While specific detailed NMR data for this compound's conformational analysis wasn't extensively detailed in the provided snippets, NMR is generally used to assess the flexibility or rigidity of macrocyclic structures and how this changes upon metal binding. The preorganization of the alcaligin ring for metal ion binding has been suggested based on structural analyses. researchgate.netacs.orgfrontiersin.org
X-ray Crystallography of this compound and its Metal Complexes
X-ray crystallography provides definitive three-dimensional structural information for both the free ligand and its metal complexes. The X-ray crystal structure of the dinuclear Fe(III) complex of alcaligin, [Fe₂(alc)₃], at neutral pH has been reported. researchgate.netacs.org This structure reveals a monobridged topology, which is a topological alternative to the triple-helicate structure observed in complexes of linear dihydroxamate siderophores like rhodotorulic acid. acs.org The crystallographic data for Fe₂(AG)₃·25H₂O shows it crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters (a = 13.3374(4) Å, b = 16.1879(5) Å, c = 37.886(1) Å, V = 8179.7(4), Z = 4). acs.org The crystal structure provides insight into how the preorganization of the alcaligin macrocycle positions the chelate rings favorably for metal complexation, contributing to its higher stability compared to flexible linear analogs. researchgate.net
Physico-chemical Characterization of this compound-Metal Complexes in Solution
The interaction of this compound with metal ions in solution is characterized by studying the species formed, their stability, and the influence of pH on complex formation.
Speciation Studies and Formation Constants
Speciation studies, often employing techniques like ESI-MS, investigate the different metal-alcaligin complexes that form in solution under varying conditions, such as different metal-to-ligand ratios and pH values. researchgate.netacs.org For Fe(III), alcaligin forms 1:1 complexes (FeL⁺) under acidic conditions and predominantly 2:3 complexes (Fe₂L₃) at and above neutral pH. acs.org At high pH and a lower ligand to metal ratio (1:1), a novel 2:2 ferric bis-μ-oxo-bridged complex (Fe₂L₂O₂²⁻) has also been observed. acs.org
Interactive Table 1: Formation Constants of Alcaligin-Fe(III) Complexes
| Complex Stoichiometry | Formation Constant (log K) | Overall Formation Constant (log β) | Conditions | Source |
| FeL⁺ (Stepwise) | 23.5(2) | - | Acidic pH | acs.org |
| Fe₂L₃ (Stepwise) | 17.7(2) | - | Neutral/High pH | acs.org |
| Fe₂L₃ (Overall) | - | 64.7(1) | Neutral/High pH | acs.org |
| Fe₂L₂O₂²⁻ (Overall) | - | 16.7(2) | High pH (1:1 L:M) | acs.org |
pH-Dependent Behavior of Metal Chelation
The chelation of metal ions by this compound is significantly influenced by pH. whiterose.ac.uknih.gov The coordination of metal ions typically requires the deprotonation of the coordinating donor atoms, and at lower pH, there is increased competition between metal ions and protons for the ligand. whiterose.ac.uk
At acidic pH (e.g., pH 2.0-2.5), alcaligin primarily forms a tetracoordinated species, [Fe(alcaligin)(H₂O)₂]⁺. whiterose.ac.uk As the pH increases towards neutral and alkaline conditions, the hexacoordinate Fe₂(alcaligin)₃ complex becomes predominant. acs.orgwhiterose.ac.uk This pH-dependent adaptation in the metal's coordination sphere is controlled by the structure of the siderophore. whiterose.ac.uk UV-Vis spectroscopic studies have shown a shift in the maximum absorbance wavelength of the Fe(III)-alcaligin complex with changing pH, reflecting the change in coordination environment (e.g., λmax of 472 nm at pH 2.5 for the tetracoordinate species and 426 nm at pH 6-9 for the hexacoordinate species). whiterose.ac.uk The stability of iron(III) siderophore complexes and their reduction potentials are strongly dependent on pH. whiterose.ac.uk
Interactive Table 2: pH Dependence of Fe(III)-Alcaligin Complex Species
| pH Range | Predominant Species | Coordination Number | λmax (nm) | Source |
| Acidic (e.g., 2.0-2.5) | [Fe(alcaligin)(H₂O)₂]⁺ | 4 | 472 | whiterose.ac.uk |
| Neutral to High (e.g., 6-9) | Fe₂(alcaligin)₃ | 6 | 426 | whiterose.ac.uk |
| High (1:1 L:M) | Fe₂L₂O₂²⁻ | - | - | acs.org |
Methodologies for Detection and Quantification of this compound in Research Matrices
Detecting and quantifying siderophores like this compound in various research matrices, such as bacterial culture supernatants or environmental samples, is crucial for studying their production, regulation, and function. Analytical methods employed for this purpose include spectrophotometric assays and chromatographic techniques.
Spectrophotometric Assays for Siderophore Activity
Spectrophotometric assays are commonly used for the initial detection and estimation of total siderophore activity. The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores. asm.orgfftc.org.twasm.orgnih.gov This assay relies on the strong affinity of siderophores for ferric iron, which is initially bound to a complex of Chrome Azurol S and hexadecyltrimethylammonium bromide (CTAB). fftc.org.tw When a siderophore is present, it removes the iron from the CAS-CTAB complex, causing a color change from blue to orange, which can be measured spectrophotometrically. fftc.org.tw The decrease in absorbance at 630 nm is typically monitored to quantify siderophore production. asm.orgasm.org This method is non-specific and can detect various types of siderophores and other low molecular weight organic acids. fftc.org.tw
Other spectrophotometric assays, such as the Arnow and Csáky assays, are used to detect specific types of siderophores (catecholates and hydroxamates, respectively). nih.govresearchgate.net However, studies on the Legionella pneumophila siderophore, which is not a typical catecholate or hydroxamate, demonstrated that its activity was not extracted by organic solvents commonly used for these classic siderophore types, suggesting different chemical characteristics. nih.gov Spectrophotometric tests with absorption maxima between 190 and 280 nm can also be used for siderophore detection. fftc.org.tw UV-Visible spectrophotometry has been used to analyze purified siderophores, with different fractions showing distinct absorption maxima (e.g., 224 nm and 264 nm for siderophores from Alcaligenes faecalis). researchgate.net
Chromatographic Separation and Detection Techniques
Chromatographic techniques provide more specific methods for the separation, identification, and quantification of this compound within complex matrices. Liquid chromatography (LC) is a widely used method for the analysis of various compounds, including pharmaceuticals and personal care products in environmental samples, and is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for detection and quantification. mdpi.comuva.esnih.gov
High-performance liquid chromatography (HPLC) has been used in the purification and analysis of siderophores, including alcaligin. asm.org Iron-free alcaligin coeluted with the desferri-siderophore isolated from Bordetella species in HPLC analysis. asm.org The pH of the mobile phase is a critical parameter in liquid chromatography, influencing the ionization state of analytes, their interaction with the stationary phase, and thus separation efficiency, resolution, and selectivity. chromatographytoday.com Optimizing pH is essential for achieving desired sensitivity and selectivity and ensuring compatibility with detection techniques like mass spectrometry and UV detectors. chromatographytoday.com
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for characterizing siderophores and their metal complexes in aqueous solutions. researchgate.net ESI-MS has been used to study the speciation of Fe(III) complexes with dihydroxamate siderophores like alcaligin, revealing the presence of multiple tris- and bis-chelated mono- and di-Fe(III) species depending on pH and the metal-to-ligand ratio. researchgate.net Accurate mass measurements using mass spectrometry are crucial for identifying and confirming the structure of purified siderophores. asm.org
Chromatographic methods, including LC coupled with MS/MS, are considered the techniques of choice for the analysis of trace levels of compounds in complex matrices after appropriate sample preparation, such as solid-phase extraction (SPE). mdpi.comuva.es SPE is often used to extract and clean up samples before chromatographic analysis, enhancing analyte concentration and removing interferences. mdpi.comuva.es
Genetic and Proteomic Approaches to Alcaligin E System Analysis
Comparative Genomics of Alcaligin (B1254814) E Producers
Comparative genomics allows for the identification of conserved and variable genetic elements associated with alcaligin E production across different bacterial species. This helps in understanding the evolutionary history and potential horizontal gene transfer events related to this siderophore system.
Analysis of Conserved and Variable Regions in Biosynthetic Loci
The genes responsible for this compound biosynthesis and transport are typically clustered together in what is known as a biosynthetic gene cluster (BGC). nih.govsecondarymetabolites.org Analysis of these loci in different this compound-producing strains reveals core sets of genes essential for the pathway, as well as variable regions that might contribute to strain-specific adaptations or the production of related siderophores. For instance, the alcaligin siderophore gene cluster organization is conserved among Bordetella pertussis, Bordetella bronchiseptica, and Bordetella parapertussis. asm.orgnih.gov This cluster includes genes such as alcA, alcB, alcC for biosynthesis, alcS for export, and fauA for ferric alcaligin uptake. asm.org Variations in these regions across broader ranges of producers could indicate evolutionary divergence or the acquisition of the cluster through horizontal gene transfer. asm.org
Evolutionary Relationships with Other Phenolate (B1203915) Siderophore Systems
This compound belongs to the phenolate class of siderophores. researchgate.net Comparing the genetic organization and protein sequences of the this compound BGC with those of other phenolate siderophore systems, such as yersiniachelin produced by Yersinia pestis, can shed light on their evolutionary relationships. researchgate.net Such comparisons can reveal common ancestral genes or modules that have been repurposed or diversified to produce different siderophore structures. While alcaligin is a macrocyclic dihydroxamate, and yersiniachelin is also a siderophore, comparing their gene clusters can highlight conserved biosynthetic strategies or distinct evolutionary trajectories. researchgate.netacs.org
Transcriptomics and Gene Expression Profiling
Transcriptomic studies provide a global view of gene expression changes in response to environmental stimuli, particularly iron availability, which is a primary regulator of siderophore production.
Response of this compound Genes to Iron Starvation and Metal Stress
Iron starvation is a major trigger for the expression of this compound biosynthesis and transport genes. asm.orgnih.gov Transcriptional analyses using techniques like RNA sequencing or gene fusion constructs (lacZ fusions) have demonstrated that the expression of alc genes is significantly upregulated under iron-limited conditions. nih.govasm.org This iron-regulated expression is often controlled by the ferric uptake regulator (Fur) protein, which acts as a repressor in iron-replete conditions. nih.govasm.org While the primary focus is on iron, some studies might also investigate the response of this compound genes to other metal stresses, as metal homeostasis can be interconnected. dntb.gov.uaresearchgate.net
Studies have shown that in Bordetella species, maximal expression of the alc operon under iron starvation is dependent on the AlcR regulator and requires the presence of alcaligin itself as an inducer. nih.gov This indicates a positive autoregulatory loop.
Data from transcriptional analyses can be presented in tables showing fold changes in gene expression under different iron concentrations.
| Gene Locus | Condition (Iron-Replete) | Condition (Iron-Starvation) | Fold Change (Starvation/Replete) |
| alcA | Low | High | High Upregulation |
| alcB | Low | High | High Upregulation |
| alcC | Low | High | High Upregulation |
| alcR | Low | High | Upregulation |
| fauA | Low | High | Upregulation |
| alcS | Constitutive/Low change | Constitutive/Low change | Minimal change |
Regulatory Networks Governing Siderophore System Expression
The expression of this compound system genes is governed by complex regulatory networks. The Fur protein acts as a key negative regulator, repressing alc gene expression when iron is abundant. nih.govasm.org In addition to Fur, positive regulators like AlcR in Bordetella play a critical role in maximizing alc gene transcription during iron starvation. asm.orgnih.gov AlcR, an AraC-like transcriptional regulator, is encoded within the alcaligin gene cluster and its function is dependent on the presence of alcaligin siderophore as an inducer. nih.gov Understanding these regulatory interactions, including the roles of other potential transcription factors and signaling molecules, is essential for a complete picture of how this compound production is controlled. wikipedia.orgsemanticscholar.orgnih.govaps.org
Proteomic Studies of this compound-Related Proteins
Proteomic approaches focus on identifying and quantifying the proteins involved in this compound biosynthesis, transport, and utilization. Mass spectrometry-based proteomics can be used to analyze the cellular protein profiles under different iron conditions, revealing which proteins are upregulated or downregulated in response to iron starvation. plos.orggenewiz.comwikipedia.org This can help confirm the expression of proteins predicted from genomic and transcriptomic data and identify additional proteins that may be indirectly involved in the this compound system. For example, proteomic studies could potentially identify the enzymes responsible for the individual steps in this compound synthesis, the AlcS exporter protein, and the FauA receptor protein. asm.orgnih.govu-tokyo.ac.jp While specific detailed proteomic data for this compound proteins were not extensively found in the search results, the general principles of using proteomics to study siderophore systems apply.
Expression and Localization of the AleB Receptor Protein
In Alcaligenes eutrophus CH34, the uptake of ferric iron-alcaligin E is mediated by a specific receptor protein encoded by the aleB gene. nih.govresearchgate.netnih.gov Genetic studies involving transposon mutagenesis identified the aleB gene as being essential for the transport of the ferric iron-alcaligin E complex across the membrane. nih.govresearchgate.netnih.gov
Cloning and sequence analysis of the aleB gene revealed that its putative amino acid sequence shares significant similarity with other ferric iron-siderophore receptor proteins. nih.govresearchgate.netnih.gov This suggests that AleB functions as an outer membrane receptor responsible for recognizing and binding the ferric-alcaligin E complex. nih.govresearchgate.netnih.gov
Studies using an aleB mutant strain (AE1152) of A. eutrophus CH34 demonstrated a strongly reduced uptake of ⁵⁹Fe in the presence of this compound, confirming the role of AleB in ferric iron-alcaligin E transport. nih.govresearchgate.netnih.gov While the wild-type strain could utilize other heterologous siderophores, the aleB mutant was specifically impaired in the utilization of this compound, indicating that AleB is primarily involved in the uptake of its cognate siderophore. nih.govresearchgate.netnih.gov
In Bordetella species, the ferric alcaligin outer membrane receptor is designated FauA. asm.orgasm.orgnih.gov FauA is a 79-kDa TonB-dependent outer membrane protein required for the uptake and utilization of ferric alcaligin. asm.orgasm.orgnih.gov FauA has been localized to the outer membrane fraction of iron-starved B. bronchiseptica cells. nih.gov Expression of the fauA gene is regulated by iron availability and is dependent on the AlcR regulator, with alcaligin acting as an inducer for maximal expression under iron starvation conditions. asm.orgasm.orgnih.gov
Identification of Other Siderophore Biosynthesis and Transport Proteins
Genetic studies in Alcaligenes eutrophus CH34 have shown that the genes involved in this compound and ferric iron-alcaligin E receptor biosynthesis are clustered within a 20-kb region on the chromosome. nih.govresearchgate.netnih.gov This clustering suggests a coordinated regulation and function of these genes in the this compound system.
In Bordetella species, the alcaligin siderophore gene cluster is well-characterized and conserved among B. pertussis, B. bronchiseptica, and B. parapertussis. asm.orgnih.gov This cluster includes genes involved in both biosynthesis and transport of alcaligin. asm.orgnih.gov
Key biosynthesis genes in the Bordetella alcaligin system include alcA, alcB, and alcC, which are organized in an operon (alcABC). asm.orgnih.gov These genes encode proteins with amino acid sequence similarities to enzymes involved in the biosynthesis of other siderophores, such as aerobactin (B1664392) in Escherichia coli. asm.orgnih.gov Specifically, AlcA, AlcB, and AlcC share similarities with IucD, IucB, and IucC, respectively. asm.orgnih.gov AlcB is a conserved protein domain involved in N-acylation of N-hydroxyputrescine, a precursor for alcaligin. embl-heidelberg.de The alcABC operon is transcribed from an iron-responsive promoter located upstream of alcA. nih.gov
Another important gene in alcaligin biosynthesis is odc, encoding ornithine decarboxylase, which catalyzes the conversion of ornithine to putrescine, an essential precursor for alcaligin. psu.eduasm.org
Beyond the receptor protein, the transport of alcaligin involves other proteins. In Bordetella, the alcS gene, located within the alcaligin gene cluster, encodes a predicted Major Facilitator Superfamily (MFS) transporter. nih.govasm.org AlcS functions in the export or release of alcaligin siderophore from the bacterial cell. nih.govasm.org Mutants with inactivated alcS show severely reduced alcaligin levels in the culture supernatant. nih.gov AlcS shares sequence similarity with other bacterial efflux proteins, including the E. coli enterobactin (B1671361) exporter EntS. nih.gov
The expression of the alcaligin biosynthesis and transport genes in Bordetella is regulated by the ferric uptake regulator protein (Fur) under low-iron conditions. nih.govasm.org Additionally, the AlcR protein, an AraC-like transcriptional regulator, is required for maximal expression of alcaligin biosynthesis and transport activities during iron starvation. asm.orgnih.govasm.orgasm.org AlcR function is dependent on the presence of alcaligin siderophore itself, acting as an inducer. asm.org The alcR gene is located downstream of the alcABC operon and is transcribed from both the alcA promoter and a secondary promoter upstream of alcR. asm.orgnih.govasm.orgdntb.gov.ua
Proteomic analyses have been employed to study the iron-regulated proteins in Bordetella pertussis. conicet.gov.ar These studies have shown increased levels of proteins involved in iron acquisition, including the alcaligin receptor FauA and ArgC, a protein involved in ornithine biosynthesis, under iron starvation conditions. conicet.gov.ar
Synthetic Biology and Metabolic Engineering for Alcaligin E Research
Rational Design and Synthesis of Alcaligin (B1254814) E Analogs
The rational design and synthesis of alcaligin E analogs involve creating modified versions of the siderophore with altered chemical structures to investigate how these changes impact its biological functions, particularly iron chelation and transport. This often involves understanding the structure-activity relationships of the molecule.
Structure-Activity Relationship Studies for Iron Chelation and Transport
Structure-activity relationship (SAR) studies aim to elucidate which parts of the this compound molecule are critical for its ability to bind iron and be transported into the bacterial cell. This compound is characterized as a phenolate-type siderophore, although it contains dihydroxamate groups responsible for iron binding nih.govresearchgate.net. It forms 1:1 complexes with Fe(III) under acidic conditions and 2:3 Fe₂L₃ complexes at or above neutral pH nih.govacs.org. The cyclic dihydroxamate structure is optimally pre-configured for Fe(III) binding researchgate.net.
Studies on the coordination chemistry of dihydroxamate siderophores, including alcaligin, have investigated their interactions with Fe(III) and other metal ions researchgate.netresearchgate.netacs.orgacs.org. Electrospray ionization mass spectrometry (ESI-MS) has been used to study the speciation of Fe(III) complexes with alcaligin in aqueous solution, revealing the presence of multiple tris- and bis-chelated mono- and di-Fe(III) species depending on pH and the Fe/ligand ratio researchgate.net. The redox behavior of Fe(III)-alcaligin complexes has also been investigated, providing insights into the potential for reductive mechanisms in microbial iron acquisition acs.org.
While direct SAR studies specifically focused on modifying this compound's structure to alter iron chelation and transport are not extensively detailed in the provided search results, research on other siderophores and metal chelators highlights the principles involved. For instance, studies on desferrithiocin, another natural product iron chelator, demonstrate how systematic reengineering of the pharmacophore can impact efficacy nih.govacs.orgresearchgate.net. Similarly, investigations into the metal-binding ability of other siderophore derivatives, like sidechain-modified petrobactin (B1249178) derivatives, suggest that modifications can influence interactions with different metal ions mdpi.com.
Heterologous Production of this compound
Heterologous production of this compound involves transferring the genes responsible for its biosynthesis from a native producer organism into a different, often more genetically tractable, host organism. This approach can facilitate research into the biosynthetic pathway and potentially enable larger-scale production of the siderophore.
Transfer and Expression of Biosynthetic Pathways in Model Organisms
The genes involved in this compound biosynthesis are typically clustered in a genomic region, known as the alc cluster nih.govnih.gov. In Bordetella species, the alcABCDER genes are involved in biosynthesis and regulation, while alcS is associated with export nih.govnih.gov. The alcA, alcB, and alcC gene products show similarity to enzymes involved in the biosynthesis of other siderophores like aerobactin (B1664392) asm.org. Specifically, AlcA is postulated to hydroxylate putrescine, and AlcB is thought to be involved in an acylation step with succinate (B1194679) asm.org. Ornithine decarboxylase activity, encoded by the odc gene, is required for alcaligin biosynthesis, as it provides the putrescine precursor psu.edu.
Heterologous expression of alcaligin biosynthesis genes has been reported. For instance, a pyochelin- and pyoverdine-deficient Pseudomonas aeruginosa mutant strain carrying a cosmid containing Bordetella alcaligin biosynthesis genes was shown to produce authentic alcaligin asm.org. Functional identification of enzymes like putrescine N-hydroxylase from Shewanella oneidensis, homologous to enzymes in siderophore biosynthesis, has been demonstrated through heterologous expression in E. coli researchgate.netnii.ac.jp. Similarly, expression of Ralstonia pickettii NIS synthetase in E. coli resulted in rhizoferrin (B1680593) production, another example of heterologous siderophore biosynthesis researchgate.net. These studies demonstrate the feasibility of transferring and expressing siderophore biosynthetic pathways in model organisms like E. coli.
Optimization of Production Yields Through Genetic Manipulation
Optimizing the production yields of this compound in heterologous hosts or native producers can be achieved through various genetic manipulation strategies. This falls under the umbrella of metabolic engineering, which aims to rewire cellular metabolism to enhance the production of desired compounds figshare.comfrontiersin.orgfrontiersin.orgkaist.ac.krfz-juelich.de.
Strategies for optimizing siderophore production, applicable to this compound, include manipulating the expression of biosynthetic genes. Overexpression of key enzymes in the pathway can channel more metabolic flux towards siderophore synthesis frontiersin.org. Conversely, downregulating competing pathways can also improve yields frontiersin.org. For example, studies on optimizing the production of other natural compounds in bacteria have involved overexpressing or repressing functional genes and optimizing fermentation conditions frontiersin.orgnih.gov.
In the context of this compound, manipulating the expression of the alc genes and the odc gene (for putrescine supply) could potentially increase production nih.govpsu.edu. Furthermore, the regulation of alcaligin biosynthesis is influenced by iron levels and the AlcR regulator nih.govnih.gov. Engineering the regulatory mechanisms, such as modifying the iron-responsive elements or the activity of AlcR, could lead to increased siderophore production under different conditions nih.govnih.gov. Studies on Bordetella have shown that maximal expression of the alc genes requires the AlcR regulator with alcaligin as the inducer nih.govnih.gov. Manipulating this regulatory circuit could be a strategy for optimization.
Another aspect of optimization involves engineering the transport systems, particularly the export of this compound from the cell, as discussed in the next section. Efficient export can prevent intracellular accumulation that might inhibit biosynthesis.
Engineering of this compound Transport Systems
The transport of this compound involves its export from the producing cell and the subsequent uptake of the ferric-alcaligin E complex by cells requiring iron. Engineering these transport systems can be crucial for both efficient production and effective iron acquisition.
This compound export in Bordetella species is mediated by the AlcS transporter, a predicted permease of the major facilitator superfamily (MFS) nih.govnih.gov. AlcS is encoded within the alcaligin gene cluster and is involved in the efflux or release of alcaligin from the cell nih.gov. Mutants deficient in alcS show reduced extracellular alcaligin and elevated levels of cell-associated alcaligin, highlighting its role in export nih.gov. Engineering AlcS, or introducing heterologous transporters, could enhance the efficiency of this compound export, which is important for both releasing the siderophore to scavenge iron and potentially for recovering the product in a heterologous production system.
The uptake of the ferric-alcaligin E complex is mediated by specific outer membrane receptors. In Alcaligenes eutrophus CH34, the aleB gene encodes the ferric iron-alcaligin E receptor, AleB nih.govresearchgate.net. AleB is a TonB-dependent receptor protein that shows similarity to other ferric iron-siderophore receptor proteins nih.govresearchgate.net. In Bordetella species, the FauA protein serves as the 79-kDa TonB-dependent outer membrane receptor for ferric alcaligin uptake nih.govnih.govasm.org. FauA is essential for the utilization of ferric alcaligin as an iron source nih.govasm.org.
Engineering these uptake systems could involve modifying the receptors (AleB or FauA) to alter their substrate specificity or improve their efficiency. While AleB appears to be specific for ferric iron-alcaligin E, other bacteria utilize a variety of siderophores through different receptor systems nih.govresearchgate.netnih.gov. Engineering the receptor could potentially allow a bacterium to utilize modified this compound analogs or enhance the uptake of the native complex under specific conditions. Furthermore, understanding and manipulating the regulatory mechanisms controlling the expression of these transporters, such as the iron-regulated expression of fauA and its dependence on AlcR, could be part of engineering efforts nih.govnih.gov.
The broader context of bacterial iron transport systems, including other TonB-dependent receptors and associated proteins like those in the Mla system, provides a framework for understanding and potentially engineering this compound transport figshare.comnewcastle.edu.audntb.gov.ua.
Directed Evolution of the AleB Receptor for Enhanced Specificity or Affinity
The uptake of ferric iron-alcaligin E in Alcaligenes eutrophus CH34 is mediated by a specific outer membrane receptor protein, designated AleB. researchgate.netnih.gov AleB is involved solely in the uptake of ferric iron-alcaligin E and shows similarity to other ferric iron-siderophore receptor proteins. researchgate.netnih.gov Directed evolution is a protein engineering technique that mimics natural selection in a laboratory setting to evolve proteins with desired properties, such as enhanced specificity or affinity for a particular ligand. wikipedia.orgfrontiersin.orgillinois.eduuzh.ch
Applying directed evolution to the AleB receptor could involve introducing random mutations into the aleB gene, expressing these mutant genes in a suitable host organism (such as E. coli), and then selecting or screening for variants of AleB that exhibit altered binding characteristics towards ferric iron-alcaligin E or related siderophores. wikipedia.orgillinois.edu For instance, researchers might aim to evolve AleB receptors with:
Enhanced Affinity: A higher binding affinity for ferric iron-alcaligin E could potentially improve iron uptake efficiency under iron-limited conditions.
Altered Specificity: Modifying the specificity could involve making the receptor recognize synthetic this compound analogs or, conversely, engineering it to be highly specific for this compound while discriminating against similar siderophores. wikipedia.orgacs.orgnih.gov
While general principles of directed evolution for receptors and binding proteins are well-established wikipedia.orgfrontiersin.orgillinois.eduuzh.chacs.orgnih.gov, specific detailed research findings on the directed evolution of the AleB receptor for this compound were not prominently found in the search results. However, the identification and cloning of the aleB gene researchgate.netnih.gov lay the groundwork for such protein engineering efforts. The process would typically involve creating a library of aleB gene variants, expressing these variants, and then using high-throughput screening or selection methods to identify improved phenotypes, such as increased growth on limiting iron supplied as ferric iron-alcaligin E, or altered binding measured through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). frontiersin.orgillinois.eduacs.org
Reconstitution of Transport Systems for in vitro Analysis
Bacterial siderophore transport systems are complex, often involving multiple protein components spanning the outer and inner membranes in Gram-negative bacteria. nih.govmdpi.com In Alcaligenes eutrophus CH34, the uptake of ferric iron-alcaligin E involves the outer membrane receptor AleB and likely requires energy transduction via the TonB complex, followed by transport across the inner membrane, potentially involving periplasmic binding proteins and ABC transporters. researchgate.netnih.govnih.govmdpi.com
Reconstituting these transport systems in vitro allows for detailed biochemical and biophysical analysis of the individual components and their interactions in a controlled environment. plos.orgpnas.org This can involve isolating and purifying the transport proteins, such as AleB and components of the downstream transport machinery, and embedding them in artificial membrane systems like liposomes or planar lipid bilayers. plos.orgpnas.org
In vitro reconstitution experiments can provide insights into:
Binding Kinetics: Measuring the binding affinity and kinetics of AleB for ferric iron-alcaligin E in a reconstituted system.
Transport Mechanism: Elucidating the step-by-step process of how the iron-siderophore complex is recognized, translocated across the outer membrane via AleB, and subsequently transported across the inner membrane. plos.orgpnas.org
Energy Coupling: Investigating how the TonB complex energizes the transport process through AleB. nih.govmdpi.compnas.org
Protein-Protein Interactions: Studying the interactions between AleB, the TonB complex, periplasmic binding proteins, and inner membrane transporters. nih.govplos.orgmdpi.com
While the search results highlight the importance of siderophore transport systems and mention in vitro reconstitution for other bacterial transport systems, such as those for pyochelin or mycobacterial siderophores nih.govplos.orgacs.orgplos.org, specific studies detailing the in vitro reconstitution of the Alcaligenes eutrophus CH34 this compound transport system were not explicitly found. However, the general principles and techniques applied to other siderophore transport systems plos.orgpnas.org are applicable to the this compound system. For example, reconstitution of TonB-dependent transporters from other bacteria in planar lipid bilayer membranes has been used to study their channel activity and interaction with ligands. pnas.org Similarly, reconstitution of mycobacterial siderophore export and import systems in liposomes has provided insights into their function. plos.orgplos.org These examples demonstrate the feasibility and value of reconstituting bacterial siderophore transport systems in vitro to understand their molecular mechanisms.
Future Directions and Emerging Research Avenues for Alcaligin E
Comprehensive Elucidation of the Alcaligin (B1254814) E Biosynthetic Enzymology
While some genes involved in alcaligin biosynthesis have been identified, a comprehensive understanding of the complete enzymatic pathway remains an active area of research. The alc gene cluster in Bordetella species, for instance, includes alcABCDERS and fauA, encoding proteins for biosynthesis, export, uptake, and transcriptional regulation. asm.org The alcABC operon codes for the initial enzymes in the alcaligin siderophore biosynthesis pathway. nih.gov AlcA is postulated to be an oxygenase involved in the hydroxylation of putrescine, a precursor for alcaligin E. psu.eduasm.org AlcB is thought to function in an acylation step involving succinate (B1194679), and AlcC, similar to aerobactin (B1664392) synthetase, may be involved in later reactions. psu.eduasm.org Ornithine decarboxylase (Odc), encoded by the odc gene, is required for alcaligin siderophore biosynthesis, indicating that putrescine is an essential precursor. psu.edu
Further research is needed to fully characterize the functions of all enzymes encoded within the alc gene cluster and to delineate the precise sequence of enzymatic reactions leading to the formation of this compound. Transcriptional analysis has shown that alcA, alcB, and alcC are cotranscribed from an iron-regulated promoter upstream of alcA. nih.gov The regulatory gene alcR, located downstream of alcC, is also involved in the regulation of alcaligin siderophore system genes and is transcribed from its own promoter. nih.govnih.gov The region between alcC and alcR is not yet fully characterized, and it is likely to contain genes encoding additional enzyme activities required for complete alcaligin synthesis. nih.gov
Advanced Structural Analysis of the AleB Receptor and its Interaction with Ferric-Alcaligin E
The uptake of ferric-alcaligin E into bacterial cells is mediated by specific outer membrane receptors. In Alcaligenes eutrophus CH34, the aleB gene encodes the ferric iron-alcaligin E receptor. nih.govnih.gov The putative amino acid sequence of AleB shows strong similarity to other ferric iron-siderophore receptor proteins. nih.govnih.gov Studies using an aleB mutant demonstrated that AleB is specifically involved in ferric iron-alcaligin E uptake. nih.govnih.gov In Bordetella species, the fauA gene encodes a TonB-dependent outer membrane receptor protein, FauA, required for the uptake and utilization of ferric alcaligin. asm.orgasm.org FauA is a 79-kDa protein. asm.org
Advanced structural techniques, such as X-ray crystallography and cryo-electron microscopy, are needed to determine the high-resolution three-dimensional structure of the AleB and FauA receptors. Such structural information would provide detailed insights into the binding pocket architecture, the molecular interactions between the receptor and ferric-alcaligin E, and the conformational changes that occur upon ligand binding and transport initiation. Understanding these interactions at an atomic level is crucial for potentially designing inhibitors of iron uptake in pathogenic bacteria that rely on this compound.
Broader Environmental and Bioremediation Applications of this compound
This compound's ability to chelate metal ions suggests potential applications in environmental contexts, particularly in bioremediation. Siderophores, including this compound, can mobilize heavy metals such as lead (Pb) and chromium (Cr), potentially enhancing their uptake by plants in phytoremediation strategies. researchgate.net this compound has been investigated for its interactions with heavy metals, demonstrating potential in bioremediation. smolecule.com Plant growth-promoting bacteria (PGPB) that produce siderophores like this compound can enhance the bioavailability of metals and improve their uptake and translocation in plants. frontiersin.org
Future research could explore the efficacy of using this compound-producing bacteria or isolated this compound for the remediation of soils and water contaminated with various heavy metals. This could involve optimizing the production of this compound, developing efficient delivery methods to contaminated sites, and assessing its long-term environmental impact and potential for facilitating the degradation or sequestration of pollutants.
Development of Novel Analytical Probes Utilizing this compound's Unique Properties
This compound possesses unique iron(III)-chelating properties. researchgate.netmdpi.com It forms 1:1 ferric complexes in acidic conditions and 2:3 ferric complexes at and above neutral pH. acs.org The ferric complexes of alcaligin are stereospecific, with the Fe₂L₃ complex having a Λ absolute configuration. acs.org Alcaligin is highly preorganized for metal ion binding, which contributes to its stability constant compared to linear dihydroxamate siderophores like rhodotorulic acid. acs.org
These distinct properties could be harnessed for the development of novel analytical probes. For instance, fluorescent or chromogenic probes could be designed based on the this compound structure to selectively detect and quantify ferric iron in various samples. The stereospecific binding and the formation of different complexes at varying pH levels could be exploited to create probes with tunable sensitivity and selectivity. Further research is needed to synthesize such probes and evaluate their performance in complex matrices, potentially leading to new tools for environmental monitoring, clinical diagnostics, or industrial process control.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the iron-binding groups of alcaligin E?
- Methodology : Organic solvent extraction (e.g., chloroform-methanol mixtures) isolates this compound from bacterial cultures. Chemical assays like the Csaky (hydroxamate detection) and Arnow (catechol detection) tests identify specific iron-chelating functional groups. Spectroscopic techniques (e.g., UV-Vis, IR) validate structural motifs. For example, this compound’s hydroxamate groups were confirmed using these methods .
Q. How can researchers assess siderophore-mediated iron uptake in bacterial strains producing this compound?
- Methodology : Use Fe radiolabeling to quantify iron uptake kinetics. Iron-starved cultures are incubated with Fe-alcaligin E, and radioactivity is measured in cell pellets. Competitive assays with heterologous siderophores (e.g., desferrioxamine B) evaluate receptor specificity. Plate bioassays on CAS agar complement uptake data by visualizing siderophore production zones .
Q. What genetic tools are available to identify this compound biosynthesis genes?
- Methodology : Transposon mutagenesis (e.g., Tn5-Tc delivery via suicide vector pSUP10141) generates mutants defective in alcaligin production. Cosmids from genomic libraries (e.g., pLAFR3) complement mutants to map gene clusters. Hybridization probes or PCR amplify conserved regions (e.g., TonB-dependent receptor domains) to confirm gene localization .
Advanced Research Questions
Q. How do contradictory findings about bvg-mediated repression of alcaligin synthesis in Bordetella species inform regulatory pathway analysis?
- Methodology : Compare transcriptional regulation under bvg-modulating conditions (e.g., MgSO modulation) and iron limitation. Use primer extension assays to identify transcriptional start sites near Fur-binding sequences. Phenotypic characterization of bvg deletion mutants (e.g., RB54 vs. RB50) reveals strain-specific regulatory hierarchies. Phylogenetic analysis of 114 B. bronchiseptica strains links bvg repression to evolutionary lineages and host adaptation .
Q. What strategies resolve contradictions in alcaligin biosynthesis pathway predictions versus experimental data?
- Methodology : Perform heterologous expression (e.g., E. coli complementation) to test enzyme functionality. Mutate putative biosynthetic genes (e.g., alcA, alcB) and analyze intermediates via LC-MS. Compare alcaligin’s structure to homologs (e.g., aerobactin) to infer enzymatic steps. For example, alcC encodes a 70-kDa protein involved in condensation, despite discrepancies in predicted vs. observed molecular weights .
Q. How does the absence of a canonical TonB box in the AleB receptor affect iron-alcaligin E transport?
- Methodology : Construct AleB truncation mutants lacking conserved domains (e.g., TonB box II) and measure Fe uptake efficiency. Use cross-linking assays to test interactions with TonB homologs. Compare growth kinetics of wild-type vs. aleB mutants under iron-limited conditions. Structural modeling predicts alternative TonB interaction sites in regions II–IV .
Q. What methodological approaches validate the co-regulation of alcaligin biosynthesis and receptor genes?
- Methodology : Transcriptional fusion reporters (e.g., lacZ) quantify promoter activity of aleB and biosynthetic genes under iron stress. Chromosomal mapping via Southern blot or inverse PCR confirms gene cluster proximity (e.g., near cys-232 locus). Regulatory mutants (e.g., Sid2) restore alcaligin production only when complemented with intact gene clusters .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting data on Fur vs. bvg regulation of alcaligin production?
- Methodology : Conduct dual-reporter assays to monitor Fur and bvg activity simultaneously. Use EMSA (electrophoretic mobility shift assays) to test Fur binding to alcA promoter regions. Analyze transcript levels via qRT-PCR in fur and bvg knockout strains. Phylogenetic correlation studies (e.g., MLEE clusters) identify regulatory conservation across Bordetella species .
Q. What statistical frameworks are recommended for analyzing alcaligin receptor-ligand specificity data?
- Methodology : Apply Michaelis-Menten kinetics to Fe uptake curves for / calculations. Use ANOVA to compare uptake rates across siderophore competitors (e.g., desferrioxamine B vs. ornibactins). Principal component analysis (PCA) clusters receptor specificity patterns across bacterial strains .
Tables
Table 1. Key Genetic Elements in this compound Biosynthesis and Regulation
| Gene/Protein | Function | Evidence Source |
|---|---|---|
| aleB | Ferric-alcaligin receptor | |
| alcA | L-lysine N6-hydroxylase | |
| alcC | Condensation enzyme (70 kDa) | |
| fur | Iron-dependent transcriptional repressor |
Table 2. Methodological Comparison for Iron-Uptake Assays
| Method | Application | Limitations |
|---|---|---|
| Fe labeling | Quantifies iron transport rates | Requires radiolabel handling |
| CAS agar bioassay | Visualizes siderophore production | Semi-quantitative |
| Competitive uptake | Tests receptor specificity | Cross-reactivity risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
